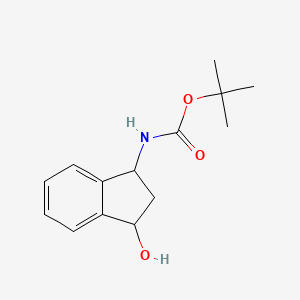

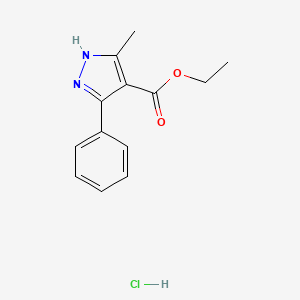

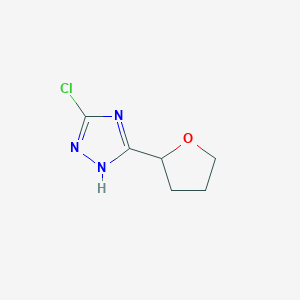

![molecular formula C8H14N6O2 B1394386 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide CAS No. 1228070-75-4](/img/structure/B1394386.png)

5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide

Übersicht

Beschreibung

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using a simple and transition-metal-free strategy involving a cascade nucleophilic addition/cyclization process . This process uses carbodiimides and diazo compounds and can be accomplished under mild conditions .

Molecular Structure Analysis

1,2,3-Triazoles have unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Chemical Reactions Analysis

The synthesis of 1,2,3-triazoles involves a cascade nucleophilic addition/cyclization process . Further functionalization can enrich the molecular diversity of triazoles .

Physical And Chemical Properties Analysis

1,2,3-Triazoles are unique heterocyclic compounds that have the ability to form several low energy conformers . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Ruthenium-catalyzed Synthesis : The compound serves as a base for synthesizing peptidomimetics or biologically active compounds, utilizing ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides for complete regiocontrol. This method aids in creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Amino Acid Analogues : It's involved in the synthesis of 2-(4-amino-1 H -1,2,3-triazol-1-yl) acetic acid, indicating potential for creating 4-amino-1 H -1,2,3-triazole carboxylic acid analogues and peptide compounds based on them (Pokhodylo et al., 2019).

Use in Parallel Iterative Solution-Phase Synthesis : This compound is a key intermediate in the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, illustrating its role in creating libraries of triazolopyridine amide derivatives (Brodbeck et al., 2003).

Physicochemical Properties and Reactions

Study of Acetylation Properties : Investigations into the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a structurally similar compound, provide insights into the reactivity and susceptibility to chemical modifications, crucial for understanding the compound's behavior in different chemical environments (Dzygiel et al., 2004).

Synthesis of Derivatives and Studying Physical Constants : Research focusing on synthesizing various derivatives of related triazole compounds and reporting their physical constants, including UV spectra and ionization constants, underlines the significance of this compound in the field of chemical research (Albert, 1970).

Zukünftige Richtungen

The future directions in the field of 1,2,3-triazole research involve finding new and efficient methodologies for accessing new 1,2,3-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also interest in developing new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

Eigenschaften

IUPAC Name |

5-amino-1-[2-oxo-2-(propan-2-ylamino)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-4(2)11-5(15)3-14-7(9)6(8(10)16)12-13-14/h4H,3,9H2,1-2H3,(H2,10,16)(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFURZJNCACWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

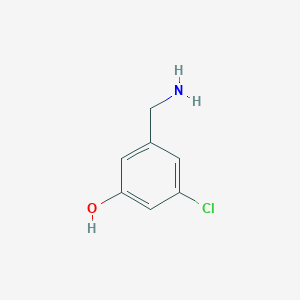

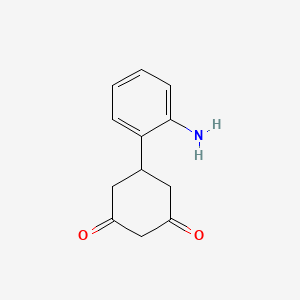

![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)

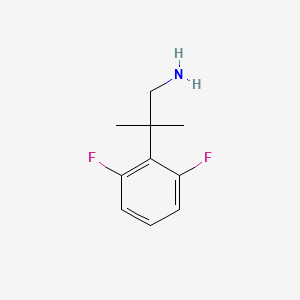

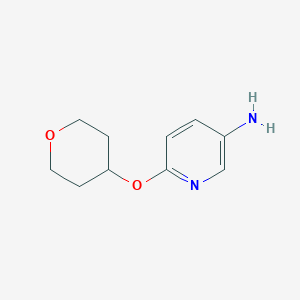

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)

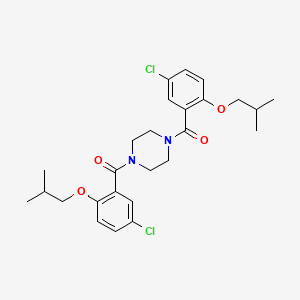

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)